Cas no 1017412-37-1 (2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid)
2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 2-[(2-aminoethyl)amino]-
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- Inchi: 1S/C7H10N4O2/c8-1-2-9-7-10-3-5(4-11-7)6(12)13/h3-4H,1-2,8H2,(H,12,13)(H,9,10,11)
- InChI Key: YLPDRUXFJAVRJR-UHFFFAOYSA-N
- SMILES: C1(NCCN)=NC=C(C(O)=O)C=N1
2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484146-1g |
2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid |
1017412-37-1 | 97% | 1g |
$1012 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605495-1g |
2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid |
1017412-37-1 | 97% | 1g |
¥7000.0 | 2023-02-27 | |
| Ambeed | A785292-1g |
2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid |
1017412-37-1 | 97% | 1g |
$1020.0 | 2024-08-02 |
2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid Suppliers
2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid
Compound CAS No. 1017412-37-1: 2-((2-aminoethyl)amino)pyrimidine-5-carboxylic Acid
2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid is a biologically active compound with the CAS registry number 1017412-37-1. This compound belongs to the class of pyrimidine derivatives, which are widely studied in medicinal chemistry due to their potential applications in drug discovery and development. The molecule features a pyrimidine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The substituents on the pyrimidine ring include an aminoethylamino group at position 2 and a carboxylic acid group at position 5, making it a unique structure with potential for hydrogen bonding and other non-covalent interactions.
The pyrimidine ring in this compound plays a crucial role in its biological activity. Pyrimidines are known to interact with various biomolecules, such as DNA, RNA, and proteins, due to their ability to form base pairs or mimic nucleobases. The presence of the aminoethylamino group at position 2 introduces additional nitrogen atoms, which can participate in hydrogen bonding or act as nucleophilic sites for enzymatic reactions. The carboxylic acid group at position 5 adds acidity to the molecule, potentially influencing its solubility, stability, and bioavailability.
Recent studies have highlighted the potential of 2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid as a lead compound for the development of novel therapeutic agents. For instance, researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory drug development. Additionally, the compound has shown promise as a modulator of ion channels, which are critical targets for treating conditions such as epilepsy and pain.
In terms of synthesis, 2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid can be prepared through various routes, including condensation reactions and nucleophilic substitution. One common approach involves the reaction of a suitable pyrimidine derivative with an aminoethylamine derivative under specific conditions to form the desired product. The carboxylic acid group can be introduced via hydrolysis or through direct synthesis using appropriate reagents.
The chemical structure of this compound is highly versatile, allowing for further modifications to enhance its pharmacokinetic properties or target specificity. For example, substituents can be introduced at other positions on the pyrimidine ring to improve binding affinity or selectivity for specific biological targets. Such modifications could lead to the development of more potent and selective drugs with fewer side effects.
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In conclusion, 2-((2-aminoethyl)amino)pyrimidine-5-carboxylic acid (CAS No. 1017412-37-1) is a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structure and biological activity make it a valuable tool for researchers exploring new therapeutic strategies. Continued research into its properties and potential modifications will undoubtedly contribute to the advancement of innovative treatments for various diseases.
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